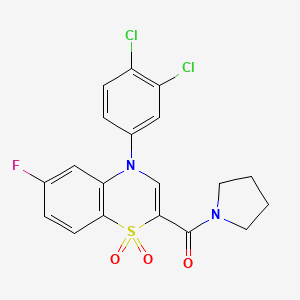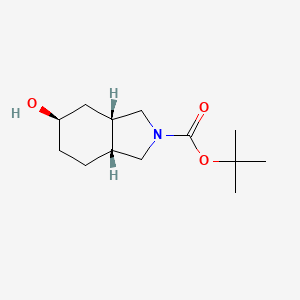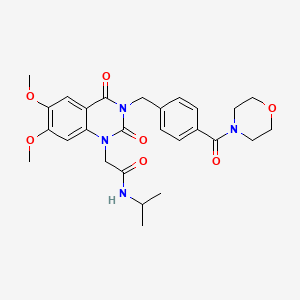![molecular formula C18H9F9N4 B2353916 3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone CAS No. 338962-17-7](/img/structure/B2353916.png)
3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone is a useful research compound. Its molecular formula is C18H9F9N4 and its molecular weight is 452.284. The purity is usually 95%.
BenchChem offers high-quality 3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydroxyl-Directed Trifluoromethylation
Trifluoromethylation of hydrazones derived from salicyl aldehydes has been developed, involving the generation of chelate difluoroboron complexes interacting with Me3SiCF3 in the presence of sodium acetate. This process highlights the potential use of trifluoromethylated compounds in various chemical transformations (Dilman et al., 2009).
Site-Directed Anchoring of N-Heterocyclic Carbene
A study demonstrates the site-directed anchoring of naphthyridine-functionalized N-heterocyclic carbene on a dimetal platform. The research evaluates catalysts for carbene-transfer reactions, showing the versatility of such compounds in catalysis (Saha et al., 2011).
Cytotoxic Properties of Quinoline-3-Carbaldehyde Hydrazones
Quinoline-3-carbaldehyde hydrazones bearing either a 1,2,4-triazole or benzotriazole ring have been synthesized and assessed for in vitro cytotoxicity against various human tumor cell lines. This research highlights the potential of these compounds in cancer therapy (Korcz et al., 2018).
Nucleophilic Addition to Trifluoromethyl Ketones
The nucleophilic addition of formaldehyde N,N-dialkylhydrazones to trifluoromethyl ketones is described, showcasing a method to synthesize a series of alpha-hydroxy-alpha-trifluoromethylhydrazones. This reaction is significant for producing trifluoromethylated compounds (Pareja et al., 1999).
Electrophilic Trifluoromethylation under Copper Catalysis
Advances in electrophilic trifluoromethylation reactions of carbonyl compounds, particularly under copper catalysis, have been highlighted. This research underscores the growing importance of trifluoromethyl groups in organic synthesis (Prieto et al., 2016).
Antimicrobial Activity of Trifluoromethyl-1,8-Naphthyridines
Research into the synthesis and antimicrobial activity of 3-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines has shown significant inhibition of bacterial and fungal growth. This demonstrates the potential use of these compounds in antimicrobial applications (Rao et al., 2023).
Eigenschaften
IUPAC Name |
5,7-bis(trifluoromethyl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F9N4/c19-16(20,21)10-3-1-2-9(6-10)8-28-31-14-5-4-11-12(17(22,23)24)7-13(18(25,26)27)29-15(11)30-14/h1-8H,(H,29,30,31)/b28-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIERQVWRAHKRKP-YLKCYHHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F9N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)
![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)

![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)
